Cyclohexanone, 2-(1-methylethenyl)-
Description
Cyclohexanone, 2-methyl-5-(1-methylethenyl)- (CAS 7764-50-3), also known as dihydrocarvone, is a monoterpenoid cyclohexanone derivative. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol . Key physical properties include a density of 0.9 g/cm³ and a boiling point of 221.5°C at 760 mmHg . Structurally, it features a methyl group at position 2 and a methylethenyl (isopropenyl) group at position 5 on the cyclohexanone ring (Figure 1) .
This compound is notable for its role in natural products and industrial applications:
- Natural Occurrence: Found in dill (Anethum graveolens) essential oils, contributing to neuroprotective properties .
- Biological Significance: Identified as a urinary volatile in lactating mammals, influencing mating behaviors in tree shrews .
- Industrial Use: Utilized in fragrances and flavors (FEMA No. 3565) due to its minty, herbal aroma .
Properties
CAS No. |
58070-37-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h8H,1,3-6H2,2H3 |
InChI Key |
ZAAJICYSRFINRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCCCC1=O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Cyclohexanone, 2-(1-methylethenyl)- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Enamine Formation : It can form enamines with secondary amines, which are useful in synthesizing various nitrogen-containing compounds.
- Aldol Reactions : The compound can undergo aldol condensation to yield larger carbon frameworks, which are essential in the synthesis of complex organic molecules.
Chromatography
The compound is utilized in chromatographic techniques for the separation and analysis of complex mixtures:
- High-Performance Liquid Chromatography (HPLC) : Cyclohexanone, 2-(1-methylethenyl)- can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass-spectrometry compatibility . This method is scalable and suitable for isolating impurities in preparative separation processes.
Pharmacokinetics and Toxicology Studies
Cyclohexanone derivatives are often studied for their pharmacokinetic properties:
- Toxicological Assessments : Research indicates that certain cyclohexanone derivatives may exhibit hepatotoxicity and nephrotoxicity under specific conditions. For example, studies have shown that metabolism via cytochrome P450 enzymes can lead to significant liver damage . Understanding these effects is crucial for evaluating the safety of compounds used in pharmaceuticals.
Production of Polymers
Cyclohexanone is a precursor in the production of nylon and other polymers:
- Nylon Production : Approximately half of the world's cyclohexanone supply is converted into adipic acid, a key precursor for nylon 6,6 production. The other half is converted to cyclohexanone oxime, which is further processed into caprolactam, another precursor for nylon .
Solvent Applications
Due to its solvent properties, cyclohexanone is used in various formulations:
- Paints and Coatings : It acts as a solvent in the formulation of paints and coatings, enhancing the application properties.
- Adhesives : Its ability to dissolve various polymers makes it a valuable component in adhesive formulations.
Case Study 1: Toxicity Assessment
A study investigated the hepatotoxic effects of cyclohexanone derivatives on rodents. The results indicated that certain metabolites were responsible for liver damage, emphasizing the need for careful monitoring during pharmaceutical development .
Case Study 2: Chromatographic Analysis
In a practical application of HPLC for separating cyclohexanone derivatives, researchers successfully isolated impurities from a complex mixture using a reverse-phase method with acetonitrile and water as solvents. This method demonstrated high efficiency and reproducibility .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclohexanone Derivatives
Structural and Physical Properties
The table below compares key structural features and physical properties of related compounds:
<sup>a</sup> logP: Octanol-water partition coefficient (experimental or predicted). <sup>b</sup> Predicted using ALOGPS 2.1 software .
Key Observations:
- Steric Effects : The 5-isopropenyl group in the target compound increases steric hindrance compared to 5-isopropyl derivatives, influencing volatility and solubility .
- Aromatic vs. Aliphatic Substituents : The 2-(2-methoxybenzyl) derivative (CAS 2702-76-3) has a higher molecular weight (218.13 g/mol) and lipophilicity (logP 2.9) due to its aromatic substituent .
- Unsaturation : The α,β-unsaturated ketone in 6485-40-1 enhances reactivity in polymerization or Michael addition reactions compared to saturated analogs .
Key Observations:
- Bioactivity : The target compound’s neuroprotective and semiochemical roles contrast with the antimicrobial activity of hydroxylated analogs .
- Industrial Use : Structural analogs with aromatic groups (e.g., 2702-76-3) are prioritized in drug synthesis, while α,β-unsaturated derivatives (e.g., 6485-40-1) are used in agrochemicals .
Research Findings and Data Gaps
- Retention Indices : In GC-MS analysis, the target compound shows a retention index of 1173–1273 , varying with stereochemistry (e.g., trans-dihydrocarvone vs. cis-isomers) .
- Stereochemical Effects : The (2S,5R) configuration (CAS 5524-05-0) is associated with higher purity in commercial samples , but biological activity differences between stereoisomers remain understudied.
- Toxicity Data: Limited information exists on ecotoxicological impacts, though EPA lists related compounds as "inerts of unknown toxicity" .
Preparation Methods
Base-Mediated Aldol Condensation
A foundational approach involves aldol condensation between cyclohexanone and acetaldehyde derivatives. For instance, NaOH-mediated aldol condensation of 2-methylcyclohexanone with vinyl ketones generates intermediates that undergo subsequent protection and reduction. In one protocol, ethylene glycol is employed to protect ketone groups under acidic conditions (HCl/HC(OEt)₃), followed by Al–Ni alloy-mediated hydrogenation to saturate double bonds. Oxidation of the resulting cyclohexanol intermediate using aqueous NaClO/TEMPO/KBr yields 2-(1-methylethenyl)cyclohexanone in 53% overall yield. This method prioritizes cost-effectiveness but requires meticulous purification due to competing side reactions.
Oxidative Rearrangement of Epoxy Alcohols
Epoxy alcohols derived from α,β-epoxy ketones serve as precursors. For example, (3R,6S)-6-isopropenyl-1-oxaspiro[2.5]octan-4-one undergoes retro-aldol cleavage with thiophenoxide, yielding 5-isopropenylcyclohex-2-enone. Subsequent hydrogenation and oxidation steps selectively introduce the ketone functionality at the 2-position. While this route achieves enantiomeric excesses >90%, it demands multi-step chromatography for intermediate isolation.
Biorenewable Feedstock Derivatization
β-Pinene Oxidation and Ring-Opening
Sustainable syntheses leverage β-pinene, a terpene abundant in pine resins. Ozonolysis of β-pinene generates 4-isopropenylcyclohexanone, which isomerizes to the 2-substituted derivative under acidic conditions. Key steps include:
-
Ozonolysis : β-Pinene → Nopinone (yield: 78%).
-
Acid-Catalyzed Isomerization : Nopinone → 2-Isopropenylcyclohexanone (H₂SO₄, 60°C, yield: 65%).
This method aligns with green chemistry principles, utilizing renewable resources and minimizing hazardous byproducts.
Catalytic Hydrogenation of Cyclohexenones
3-Isopropenylcyclohex-2-enone, accessible via organocatalytic asymmetric transfer hydrogenation, undergoes palladium-catalyzed hydrogenation to yield 2-(1-methylethenyl)cyclohexanone. Employing chiral catalysts such as (R)-BINAP ensures enantioselectivity (>95% ee), critical for pharmaceutical applications.
Enantioselective Synthesis from Chiral Precursors
Perillaldehyde as a Chiral Building Block
(S)-Perillaldehyde, a monoterpene aldehyde, is transformed into 2-(1-methylethenyl)cyclohexanone via:
-
Epoxidation : (S)-Perillaldehyde → α,β-Epoxy ketone (mCPBA, CH₂Cl₂, 0°C).
-
Thiophenoxide-Induced Retro-Aldol Reaction : Cleavage of the epoxy ring yields 5-isopropenylcyclohex-2-enone.
-
Stereocontrolled Hydrogenation : Pd/C-mediated hydrogenation saturates the enone system, affording the target compound in 72% yield and 98% ee.
Enzymatic Resolution
Racemic 2-(1-methylethenyl)cyclohexanone undergoes lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B), separating enantiomers with high selectivity (E > 200). This method is favored for small-scale productions requiring optical purity.
Comparative Analysis of Methodologies
Industrial-Scale Production Considerations
Q & A
Basic Research Question
What are the reported biological activities of Cyclohexanone derivatives, and how does the 2-(1-methylethenyl) substituent influence antimicrobial efficacy?
Advanced Research Question
Cyclohexanone derivatives exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes. The 2-(1-methylethenyl) group:
- Enhances lipophilicity , improving membrane penetration.
- Modulates redox activity , generating reactive oxygen species (ROS) that damage microbial DNA .
Comparative studies show that substituents like hydroxycyclohexyl groups reduce potency, while methylethenyl derivatives exhibit broader-spectrum activity against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
